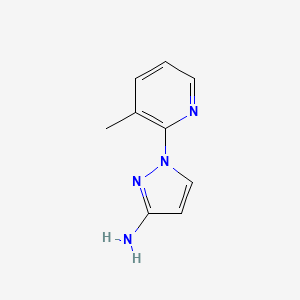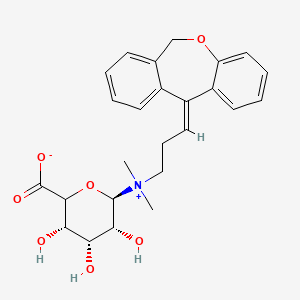
Doxepin-N-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxepin-N-beta-D-Glucuronide is a metabolite of Doxepin, a tricyclic antidepressant drug. It is formed in the liver through the process of glucuronidation, which involves the addition of a glucuronic acid molecule to the parent compound. This compound is significant in the metabolism of Doxepin, aiding in its excretion from the body.
準備方法
化学反応の分析
Doxepin-N-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the nitrogen atom of Doxepin, forming a quaternary ammonium-linked glucuronide . The major product of this reaction is this compound itself. Common reagents used in this reaction include glucuronic acid and UDP-glucuronosyltransferase enzymes .
科学的研究の応用
Doxepin-N-beta-D-Glucuronide has several scientific research applications. It is used in pharmacokinetic studies to understand the metabolism and excretion of Doxepin . Additionally, it is employed in the development of analytical methods for detecting Doxepin and its metabolites in biological samples . This compound is also significant in the study of drug interactions and the role of glucuronidation in drug metabolism .
作用機序
The mechanism of action of Doxepin-N-beta-D-Glucuronide is primarily related to its role as a metabolite of Doxepin. Doxepin itself acts as a serotonin and noradrenaline reuptake inhibitor, which contributes to its antidepressant and anxiolytic effects . The glucuronidation of Doxepin to form this compound facilitates its excretion from the body, thereby regulating the levels of the active drug in the system .
類似化合物との比較
Doxepin-N-beta-D-Glucuronide can be compared with other glucuronide metabolites of tricyclic antidepressants, such as dosulepin and clomipramine . These compounds also undergo glucuronidation, forming similar quaternary ammonium-linked glucuronides . this compound is unique in its specific formation from Doxepin and its role in the metabolism of this particular antidepressant.
Similar Compounds:特性
分子式 |
C25H29NO7 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
(3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1 |
InChIキー |
HIWVLLQQFXUDIX-MSBDJBBOSA-N |
異性体SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O |
正規SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


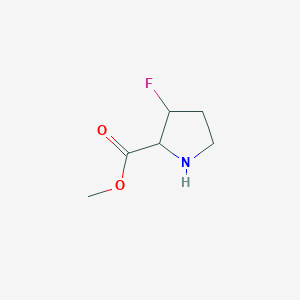
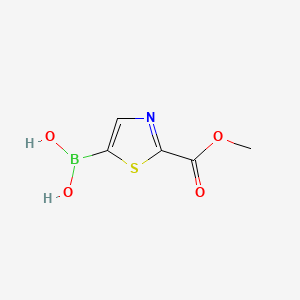
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
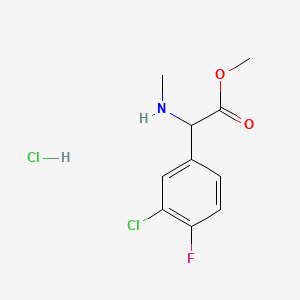
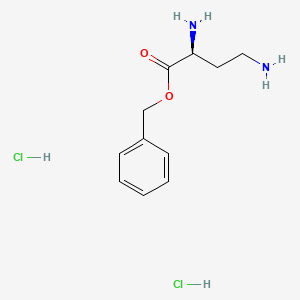
![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
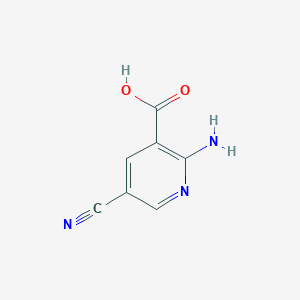
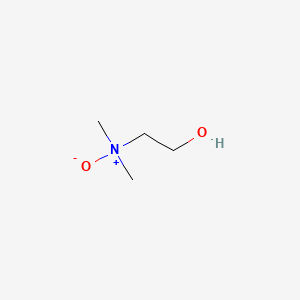
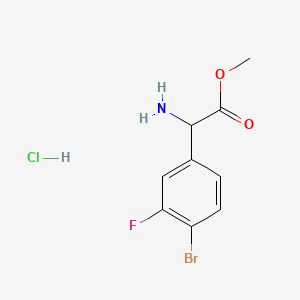
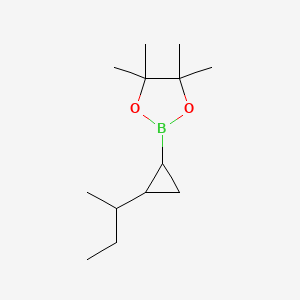
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)

